REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[Cl:23][C:24]1[C:25]([CH:33]([CH:35]2[CH2:38][CH2:37][CH2:36]2)[OH:34])=[C:26]2[CH:32]=[CH:31][NH:30][C:27]2=[N:28][CH:29]=1>C(Cl)Cl>[Cl:23][C:24]1[C:25]([C:33]([CH:35]2[CH2:36][CH2:37][CH2:38]2)=[O:34])=[C:26]2[CH:32]=[CH:31][NH:30][C:27]2=[N:28][CH:29]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
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(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanol
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Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2C(=NC1)NC=C2)C(O)C2CCC2
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Name
|
|
Quantity
|
7 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for about 4 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched by the addition of with saturated aqueous Na2SO3 (125 mL)
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Type
|
EXTRACTION
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Details
|
The product was extracted into DCM (3×20 mL)
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Type
|
WASH
|
Details
|
the combined organic extracts were washed with aqueous NaOH (2 N, 20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2C(=NC1)NC=C2)C(=O)C2CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |